NS1652
Overview
Description
NS1652 is a reversible anion conductance inhibitor that blocks chloride channels. It has an IC50 of 1.6 micromolar in human and mouse red blood cells . This compound is known for its ability to inhibit chloride conductance and is used primarily in scientific research.
Mechanism of Action
Target of Action
NS1652, also known as “NS-1652” or “9B8X1YC8U2” or “Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-”, is a reversible anion conductance inhibitor . Its primary target is the chloride channel in human and mouse red blood cells . The chloride channel plays a crucial role in maintaining the volume and ion balance within cells .
Mode of Action
This compound interacts with its target, the chloride channel, by blocking it . This inhibition of the chloride conductance results in a decrease in the net loss of potassium chloride (KCl) from deoxygenated sickle cells .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in ion transport across the cell membrane, particularly those involving chloride ions . By inhibiting the chloride conductance, this compound reduces the net efflux of potassium chloride (KCl) from deoxygenated sickle cells . This action can help prevent the decrease in intracellular volume, which in turn can reduce the rate of hemoglobin S (HbS) polymerization, a key factor in sickle cell anemia .
Pharmacokinetics
It has been demonstrated that this compound is well-tolerated in mice and can effectively decrease red cell anion conductance in vivo .
Result of Action
The primary molecular effect of this compound’s action is the reduction of the net KCl loss from deoxygenated sickle cells . This leads to a decrease in the rate of HbS polymerization, which can help prevent the formation of sickle cells . On a cellular level, this compound causes increasing hyperpolarization due to inhibition of the chloride conductance in normal erythrocytes .
Action Environment
The action of this compound can be influenced by environmental factors such as oxygen tension. For instance, the compound’s ability to lower the net KCl loss is particularly beneficial in conditions of low oxygen tension, which is a common environment for red blood cells .
Biochemical Analysis
Biochemical Properties
NS1652 interacts with chloride channels in red blood cells, inhibiting the chloride conductance . This interaction is potent in human and mouse red blood cells, but only weakly inhibits volume-regulated anion channels (VRAC) in HEK293 cells .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it lowers the net KCl loss from deoxygenated sickle cells from about 12 mmol/L cells/h to about 4 mmol/L cells/h, a value similar to that observed in oxygenated cells . This suggests that this compound influences cell function by regulating ion transport and cellular volume .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to chloride channels, inhibiting their conductance . This results in a decrease in the net loss of potassium chloride (KCl) from deoxygenated sickle cells .
Transport and Distribution
This compound is known to inhibit chloride channels in red blood cells, suggesting that it may be transported and distributed within these cells
Preparation Methods
The synthesis of NS1652 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized in a laboratory setting using standard organic synthesis techniques
Chemical Reactions Analysis
NS1652 undergoes various chemical reactions, including:
Reduction: The compound can be reduced, but specific reagents and conditions are not commonly reported.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NS1652 has several scientific research applications, including:
Chemistry: Used as a tool to study chloride conductance and anion transport mechanisms.
Biology: Employed in research on red blood cells and their ion transport properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels.
Comparison with Similar Compounds
NS1652 is unique in its specific inhibition of chloride conductance with a relatively low IC50. Similar compounds include:
Niflumic acid: A chloride channel blocker with analgesic and anti-inflammatory properties.
Flufenamic acid: Another chloride channel blocker used in musculoskeletal and joint disorders.
DCPIB: A potent inhibitor of volume-regulated anion channels.
This compound stands out due to its specific action on chloride channels and its potential therapeutic applications in conditions like sickle cell anemia.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNQAPPDQTYTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-81-0 | |
Record name | NS 1652 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-1652 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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